N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine
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Overview
Description
N-(12-Hydroxyiminodispiro[414715]dodecan-6-ylidene)hydroxylamine is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine typically involves multi-step organic reactions. The process begins with the preparation of the dispiro intermediate, followed by the introduction of the hydroxyimino group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including pH, temperature, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions result in various functionalized derivatives of the original compound.
Scientific Research Applications
N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dispiro derivatives and hydroxyimino-containing molecules. Examples are:
- N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)amine
- N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)thiol
Uniqueness
What sets N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine apart is its specific dispiro structure combined with the hydroxyimino functional group. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-(12-hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-13-9-11(5-1-2-6-11)10(14-16)12(9)7-3-4-8-12/h15-16H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQFKQHNHSUKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=NO)C3(C2=NO)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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